3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one
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Overview
Description
3-(Diethylaminomethyl)-2-methyl-1H-quinolin-4-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one typically involves the reaction of 2-methylquinolin-4-one with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylaminomethyl)-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylaminomethyl)-2-methyl-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-4-one: A precursor in the synthesis of 3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one.
3-(Dimethylaminomethyl)-2-methyl-1H-quinolin-4-one: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
10299-17-9 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H20N2O/c1-4-17(5-2)10-13-11(3)16-14-9-7-6-8-12(14)15(13)18/h6-9H,4-5,10H2,1-3H3,(H,16,18) |
InChI Key |
OJQZKRYTKCRNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(NC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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